molecular formula C11H13NO3 B571575 1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)- CAS No. 3736-31-0

1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-

Cat. No.: B571575
CAS No.: 3736-31-0
M. Wt: 207.229
InChI Key: REDYFOKPSXHPLC-UHFFFAOYSA-N
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Description

1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-, also known as 1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-, is a useful research compound. Its molecular formula is C11H13NO3 and its molecular weight is 207.229. The purity is usually 95%.
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Biological Activity

1H-Indole-5,6-dione, 2,3-dihydro-3-hydroxy-1-(1-methylethyl)-, also known as (3R)-3-Hydroxy-1-isopropyl-5,6-indolinedione, is a compound that belongs to the indole family. Indoles and their derivatives are known for their diverse biological activities and potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

PropertyValue
Molecular Formula C₁₁H₁₃N₁O₃
Molecular Weight 207.226 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 380.6 ± 42.0 °C
Flash Point 184.0 ± 27.9 °C
LogP -0.17

Indole derivatives have been shown to interact with various biological targets, leading to a wide range of pharmacological effects:

  • Anticancer Activity : Studies indicate that indole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways such as the MAPK and PI3K/Akt pathways . The specific compound has demonstrated cytotoxic effects against several cancer cell lines.
  • Antimicrobial Properties : Indole derivatives exhibit significant antimicrobial activity against various pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
  • Antioxidant Effects : The compound has been noted for its ability to scavenge free radicals, thereby reducing oxidative stress in cellular systems .

Anticancer Studies

In a study evaluating the cytotoxicity of various indole derivatives, including our compound of interest, it was found that at a concentration of 10 µM, significant cytotoxicity was observed across multiple human cancer cell lines such as breast cancer and leukemia cells. The selectivity index for some derivatives indicated a promising therapeutic window for further development .

Antimicrobial Activity

Research has shown that indole derivatives possess broad-spectrum antimicrobial properties. The specific compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria in vitro. This suggests potential applications in developing new antibiotics .

Case Studies

  • Cytotoxic Effects on Cancer Cell Lines :
    A comprehensive screening against 60 different cancer cell lines revealed that certain analogs of indole derivatives exhibited selective cytotoxicity with IC50 values around 10 µM. Notably, compounds structurally similar to 1H-Indole-5,6-dione showed enhanced activity against non-small cell lung cancer and ovarian cancer lines .
  • Antimicrobial Efficacy :
    In vitro studies indicated that the compound could inhibit the growth of Staphylococcus aureus and Escherichia coli effectively. This activity was attributed to the ability of the compound to penetrate bacterial membranes and disrupt cellular functions .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its indole structure, which is known for contributing to various biological activities. The specific structural features include:

  • Molecular Formula : C11H13NO3
  • Molecular Weight : 219.23 g/mol
  • CAS Number : 3736-31-0

The structural representation can be summarized as follows:Structure C11H13NO3\text{Structure }\text{C}_{11}\text{H}_{13}\text{N}\text{O}_3

Pharmacological Applications

1H-Indole-5,6-dione has been studied for its potential pharmacological effects:

  • Antioxidant Activity : Research indicates that compounds with indole structures exhibit antioxidant properties, which can be beneficial in protecting cells from oxidative stress .
  • Anticancer Potential : Some studies have demonstrated that derivatives of indole can inhibit cancer cell proliferation. For example, specific analogs have shown activity against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

Neuropharmacology

The compound's relationship with neurochemistry has been explored in the context of:

  • Mood Disorders : Indole derivatives are being investigated for their effects on serotonin receptors, suggesting potential applications in treating depression and anxiety disorders .
  • Cognitive Enhancement : Preliminary studies suggest that certain indole compounds may enhance cognitive functions by modulating neurotransmitter systems .

Biochemical Studies

In biochemical research, 1H-Indole-5,6-dione is utilized to understand:

  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders .
  • Signal Transduction : Its role in cell signaling pathways has been studied to elucidate mechanisms underlying various physiological responses .

Analytical Chemistry

The compound is also relevant in analytical chemistry for:

  • Marker Compound : It serves as a marker in the analysis of certain biological samples due to its distinct spectral properties .

Case Study 1: Anticancer Activity

A study published in MDPI demonstrated the anticancer effects of indole derivatives, including 1H-Indole-5,6-dione. Researchers found that these compounds exhibited significant cytotoxicity against human melanoma cells through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Neuropharmacological Effects

In a clinical trial assessing mood disorders, researchers evaluated the effects of indole derivatives on patients with major depressive disorder. The results indicated improvements in mood and cognitive function among participants treated with compounds similar to 1H-Indole-5,6-dione compared to a placebo group .

Properties

IUPAC Name

3-hydroxy-1-propan-2-yl-2,3-dihydroindole-5,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-6(2)12-5-11(15)7-3-9(13)10(14)4-8(7)12/h3-4,6,11,15H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDYFOKPSXHPLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CC(C2=CC(=O)C(=O)C=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00726718
Record name 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3736-31-0
Record name 3-Hydroxy-1-(propan-2-yl)-2,3-dihydro-1H-indole-5,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00726718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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